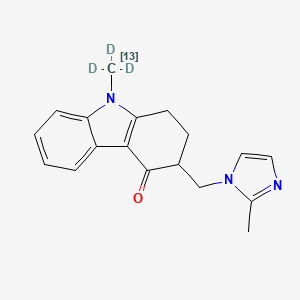
Ondansetron-13C,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ondansetron-13C-d3 is a labeled compound of Ondansetron, which is a serotonin 5-HT3 receptor antagonist primarily used as an antiemetic. This compound is specifically labeled with carbon-13 and deuterium, making it useful in various scientific research applications, particularly in the fields of pharmacokinetics and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ondansetron-13C-d3 involves the incorporation of carbon-13 and deuterium into the molecular structure of Ondansetron. The process typically starts with the synthesis of a precursor molecule, followed by a series of chemical reactions to introduce the labeled isotopes. One common method involves the condensation of 1,3-cyclohexanedione with 1-methyl-1-phenylhydrazine, followed by a Fischer indole synthesis to form the carbazolone intermediate. This intermediate is then subjected to a Mannich reaction and substitution with 2-methylimidazole to yield Ondansetron-13C-d3 .
Industrial Production Methods
Industrial production of Ondansetron-13C-d3 follows similar synthetic routes but on a larger scale. Continuous flow chemistry is often employed to enhance the efficiency and scalability of the process. This method allows for precise control of reaction parameters and improved yields .
Chemical Reactions Analysis
Types of Reactions
Ondansetron-13C-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common in the synthesis and modification of Ondansetron-13C-d3.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .
Scientific Research Applications
Ondansetron-13C-d3 has a wide range of scientific research applications, including:
Pharmacokinetics: Used as an internal standard in the quantification of Ondansetron by gas chromatography or liquid chromatography-mass spectrometry (GC-MS or LC-MS).
Metabolic Studies: Helps in studying metabolic pathways in vivo, providing insights into the drug’s metabolism and excretion.
Clinical Diagnostics: Utilized in imaging, diagnosis, and newborn screening due to its stable isotope labeling.
Environmental Studies: Employed as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.
Mechanism of Action
Ondansetron-13C-d3, like its parent compound Ondansetron, acts as a selective antagonist of the serotonin 5-HT3 receptor. This receptor is located both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone of the brain. By blocking these receptors, Ondansetron-13C-d3 prevents the initiation of the vomiting reflex, making it effective in treating nausea and vomiting associated with chemotherapy, radiotherapy, and surgery .
Comparison with Similar Compounds
Similar Compounds
Ondansetron: The parent compound, also a serotonin 5-HT3 receptor antagonist.
Granisetron: Another 5-HT3 receptor antagonist used as an antiemetic.
Dolasetron: Similar in function, used to prevent nausea and vomiting.
Palonosetron: A newer 5-HT3 receptor antagonist with a longer half-life.
Uniqueness
Ondansetron-13C-d3 is unique due to its isotopic labeling with carbon-13 and deuterium. This labeling allows for more precise and accurate studies in pharmacokinetics and metabolic research, providing a distinct advantage over its non-labeled counterparts .
Properties
IUPAC Name |
3-[(2-methylimidazol-1-yl)methyl]-9-(trideuterio(113C)methyl)-2,3-dihydro-1H-carbazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2/h3-6,9-10,13H,7-8,11H2,1-2H3/i2+1D3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELGMEQIXOGIFQ-JVXUGDAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1C2=C(C3=CC=CC=C31)C(=O)C(CC2)CN4C=CN=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
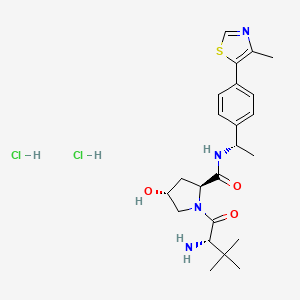
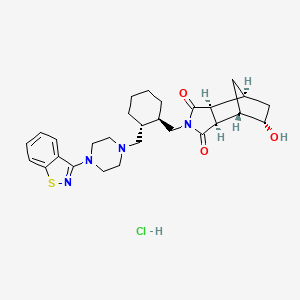

![(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,6R,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methoxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8075370.png)
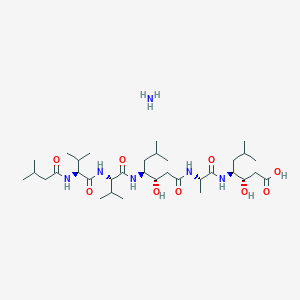
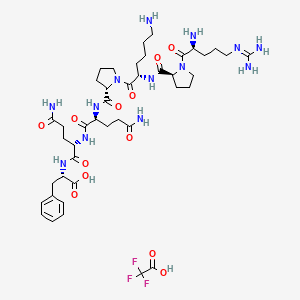
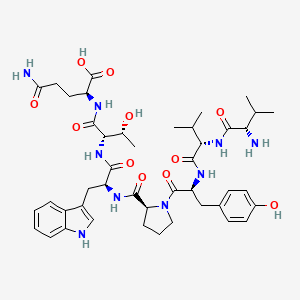
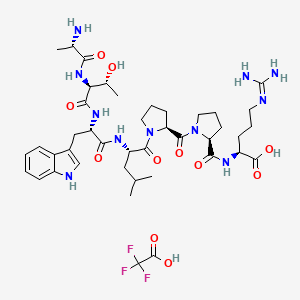
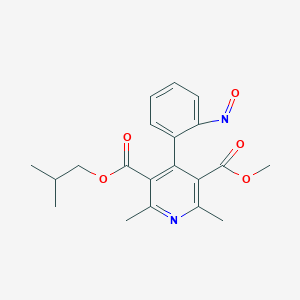
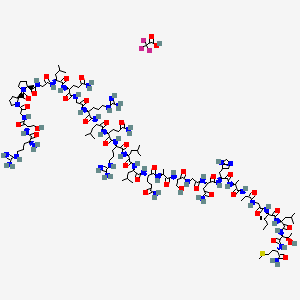
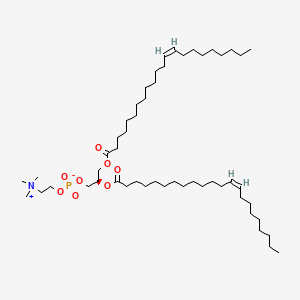
![8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepine,dihydrochloride](/img/structure/B8075439.png)
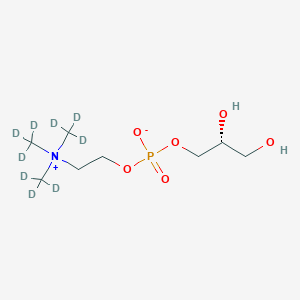
![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-28,29,31-trideuterio-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-30-(trideuteriomethyl)-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate](/img/structure/B8075451.png)
